7-Bromo-5-chloro-1H-indole
Overview
Description
7-Bromo-5-chloro-1H-indole: is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a fused benzene and pyrrole ring, with bromine and chlorine substituents at the 7th and 5th positions, respectively. This unique substitution pattern imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
7-Bromo-5-chloro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It has been reported that a 7-substituted indole derivative, 7-bromoindole, can reduce the production of staphyloxanthin in staphylococcus aureus , indicating potential antimicrobial activity.
Biochemical Analysis
Biochemical Properties
7-Bromo-5-chloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus . This interaction suggests that this compound may act as an antimicrobial agent by targeting specific bacterial enzymes involved in pigment production.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells . Specifically, this compound may affect the tyrosine kinase activity of VEGFR, leading to cell cycle arrest and apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been shown to inhibit VEGFR-2 tyrosine kinase activity, resulting in cell cycle arrest and apoptosis . This suggests that this compound may function as a tyrosine kinase inhibitor, disrupting key signaling pathways involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability may vary depending on the specific experimental setup . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives exhibit dose-dependent effects, with higher doses leading to increased efficacy but also potential toxicity . For instance, high doses of indole derivatives have been associated with adverse effects such as hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives are known to undergo metabolic transformations, including hydroxylation and conjugation reactions . These metabolic processes can influence the bioavailability and activity of this compound, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. Indole derivatives are typically transported via specific transporters and binding proteins, which facilitate their uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can significantly impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-chloro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Various substituted indoles with different functional groups.
Oxidation Products: Indole-2,3-diones or other oxidized derivatives.
Reduction Products: Reduced indole derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: 7-Bromo-5-chloro-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it valuable for constructing diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in treating various diseases. For example, some indole derivatives have shown promise as inhibitors of specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications .
Comparison with Similar Compounds
5-Bromo-1H-indole: Similar structure but lacks the chlorine substituent.
7-Chloro-1H-indole: Similar structure but lacks the bromine substituent.
5-Chloro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group at the 2nd position.
Uniqueness: 7-Bromo-5-chloro-1H-indole’s unique combination of bromine and chlorine substituents at specific positions on the indole ring imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
7-bromo-5-chloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDZTGRYHTJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646826 | |
Record name | 7-Bromo-5-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292636-08-9 | |
Record name | 7-Bromo-5-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-5-chloro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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